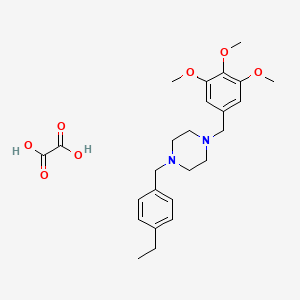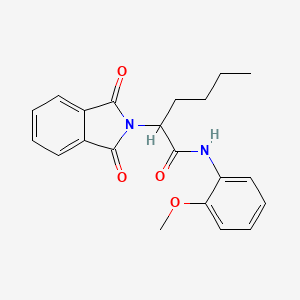
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)hexanamide
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)hexanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MIH-1, and it has been synthesized using various methods. MIH-1 has been studied for its mechanism of action, biochemical, and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
MIH-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDACs are overexpressed in various cancers, and their inhibition has been shown to induce apoptosis in cancer cells. MIH-1 has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
MIH-1 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. MIH-1 has also been shown to reduce the levels of pro-inflammatory cytokines in various animal models of inflammation. In addition, MIH-1 has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIH-1 has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, MIH-1 has also been shown to have low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
MIH-1 has shown promising results in various preclinical studies, and further research is needed to determine its potential clinical applications. Future studies should focus on optimizing the synthesis method of MIH-1 to improve its yield and bioavailability. In addition, further studies are needed to determine the safety and efficacy of MIH-1 in vivo. Finally, future studies should investigate the potential of MIH-1 as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammation.
Conclusion:
MIH-1 is a chemical compound that has shown promising results in various preclinical studies. MIH-1 has been studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation. MIH-1 has been shown to inhibit the activity of HDACs and modulate various signaling pathways. MIH-1 has several advantages for lab experiments, including its high solubility in water and stability under physiological conditions. However, MIH-1 has also been shown to have low bioavailability, which may limit its effectiveness in vivo. Further research is needed to determine the potential clinical applications of MIH-1 and to optimize its synthesis method.
Aplicaciones Científicas De Investigación
MIH-1 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. MIH-1 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. MIH-1 has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. In addition, MIH-1 has been shown to have anti-inflammatory effects in various animal models.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-12-17(19(24)22-16-11-7-8-13-18(16)27-2)23-20(25)14-9-5-6-10-15(14)21(23)26/h5-11,13,17H,3-4,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYGNPIDXGXBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=CC=C1OC)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3943482.png)
![N-allyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3943490.png)

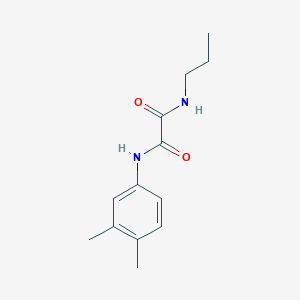

![N-[4-(dimethylamino)benzyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}propanamide](/img/structure/B3943511.png)
![N'-(4-chlorophenyl)-N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}urea](/img/structure/B3943529.png)
![6-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3943536.png)
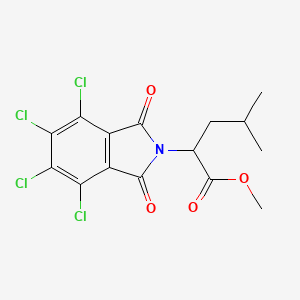
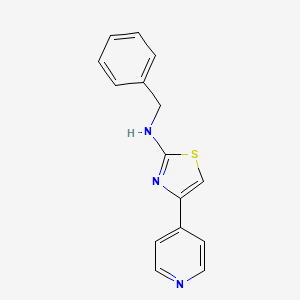
![2,2,2-trifluoro-N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B3943585.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methoxyphenyl)-3-phenylpropanamide](/img/structure/B3943593.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B3943600.png)
